molecular formula C10H10O2S B2560614 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid CAS No. 1894202-69-7

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2560614
CAS No.: 1894202-69-7
M. Wt: 194.25
InChI Key: ATODMKHRPLWSGL-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with a benzothiophene core structure. This compound is characterized by the presence of a methyl group at the 5th position and a carboxylic acid group at the 2nd position of the dihydrobenzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of o-hydroxyacetophenones and sulfur sources, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes .

Scientific Research Applications

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Benzofuran derivatives: These compounds share a similar heterocyclic structure but contain an oxygen atom instead of sulfur.

    Benzothiophene derivatives: Other benzothiophene compounds with different substituents at various positions.

Uniqueness: 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATODMKHRPLWSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894202-69-7
Record name 5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid
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